In-depth Technical Guide to the Physicochemical Characteristics of 6-Amino-2-methoxypyrimidin-4-ol
In-depth Technical Guide to the Physicochemical Characteristics of 6-Amino-2-methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleic acids and various therapeutic agents. A thorough understanding of the physicochemical properties of 6-Amino-2-methoxypyrimidin-4-ol is fundamental for its application in research and development, particularly in areas such as drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural, physical, and spectral properties, along with detailed experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
General and Physical Properties
A summary of the fundamental physicochemical properties of 6-Amino-2-methoxypyrimidin-4-ol is presented in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Predicted Boiling Point | 226.8 °C at 760 mmHg | [2] |
| Density | 1.51 g/cm³ | [3] |
| Predicted pKa | 9.25 ± 0.50 |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. The following section details the methodologies for key experiments relevant to the characterization of 6-Amino-2-methoxypyrimidin-4-ol.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Protocol:
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A small, finely powdered sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow.
Solubility Determination
Solubility is a key parameter influencing a drug's bioavailability.
Protocol (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
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The solution is then filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values.
Protocol (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
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A calibrated pH electrode is immersed in the solution.
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
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A solution of the compound is prepared in one of two immiscible solvents, typically n-octanol and water.
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Equal volumes of the two solvents are placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.
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The layers are allowed to separate, and the concentration of the compound in each layer is determined analytically.
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The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
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Amino (-NH₂) protons: A broad singlet, typically in the downfield region.
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Methoxy (-OCH₃) protons: A sharp singlet, usually in the range of 3.5-4.0 ppm.
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Pyrimidine ring proton: A singlet or doublet, with its chemical shift dependent on the electronic environment.
Expected ¹³C NMR Spectral Features:
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Pyrimidine ring carbons: Signals in the aromatic region, with carbons attached to nitrogen and oxygen appearing at lower field.
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Methoxy carbon: A signal in the upfield region, typically around 50-60 ppm.
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard pulse sequences are typically used.
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Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
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N-H stretching (amino group): A broad band or two sharp peaks in the region of 3300-3500 cm⁻¹.
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C=O stretching (pyrimidinol tautomer): A strong absorption band around 1650-1700 cm⁻¹.
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C=N and C=C stretching (pyrimidine ring): Multiple bands in the 1400-1650 cm⁻¹ region.
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C-O stretching (methoxy group): A strong band in the 1000-1300 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
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Sample Preparation: Mix a small amount of the finely ground solid sample with dry potassium bromide (KBr).
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Pellet Formation: Press the mixture under high pressure to form a transparent pellet.
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Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum Features:
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (141.13 m/z).
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Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups such as -OCH₃, -NH₂, or cleavage of the pyrimidine ring.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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Ionization: Bombard the sample with a high-energy electron beam to generate charged ions.
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Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.
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Detection: Detect the ions to generate the mass spectrum.
Structural Visualization
The tautomeric equilibrium between the -ol and -one forms is a key characteristic of hydroxypyrimidines. The following diagram illustrates this relationship for 6-Amino-2-methoxypyrimidin-4-ol.
Caption: Tautomeric equilibrium of 6-Amino-2-methoxypyrimidin-4-ol.
Conclusion
This technical guide has summarized the key physicochemical characteristics of 6-Amino-2-methoxypyrimidin-4-ol and provided standardized experimental protocols for their determination. While some physical properties have been predicted, further experimental validation is crucial for a complete understanding of this compound's behavior. The provided protocols offer a solid foundation for researchers to obtain reliable experimental data, which is essential for advancing the use of 6-Amino-2-methoxypyrimidin-4-ol in scientific research and drug development. The structural and spectral information, though currently limited, provides a framework for future characterization studies.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ab initio calculations of IR spectra in identification of products of matrix isolation photochemistry. Dewar form of 4(3H)-pyrimidinone (Journal Article) | OSTI.GOV [osti.gov]
- 3. rsc.org [rsc.org]
